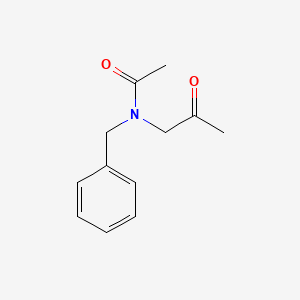
Methyl 4,6-dimethyl-3-nitropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-dimethyl-3-nitropicolinate: is an organic compound that belongs to the class of nitropyridine derivatives It is characterized by the presence of a nitro group at the third position and methyl groups at the fourth and sixth positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethyl-3-nitropicolinate can be synthesized through a multi-step process involving the nitration of 4,6-dimethylpyridine followed by esterification. The nitration step typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position. The esterification step involves the reaction of the resulting nitropyridine with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 4,6-dimethyl-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: Methyl 4,6-dimethyl-3-aminopicolinate.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4,6-dimethyl-3-carboxypicolinate.
科学的研究の応用
Methyl 4,6-dimethyl-3-nitropicolinate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of methyl 4,6-dimethyl-3-nitropicolinate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Methyl 4,6-dimethyl-3-aminopicolinate: A reduction product of methyl 4,6-dimethyl-3-nitropicolinate with potential biological activities.
Methyl 4,6-dimethyl-3-carboxypicolinate:
4,6-Dimethyl-3-nitropyridine: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
methyl 4,6-dimethyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-5-4-6(2)10-7(9(12)15-3)8(5)11(13)14/h4H,1-3H3 |
InChIキー |
WWGSTIMXQNTYMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)






![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)



![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)


